molecular formula C26H23NO4S B170139 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate CAS No. 129431-12-5

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Cat. No. B170139
CAS RN: 129431-12-5
M. Wt: 445.5 g/mol
InChI Key: KLOAPUSZAUJNRC-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is a chemical compound with the CAS Number: 129431-12-5 . It plays a pivotal role in drug synthesis, specifically in the development of angiotensin converting enzyme inhibitors . The compound has a molecular weight of 445.54 .


Molecular Structure Analysis

The molecular formula of this compound is C26H23NO4S . The InChI code is 1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 445.5 g/mol, and a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. The compound has 9 freely rotating bonds, and a topological polar surface area of 89 Ų .

Scientific Research Applications

Protein-Protein Interactions (PPIs) Analysis

The compound “2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is used as a crosslinker in studying protein-protein interactions (PPIs). It helps in the elucidation of PPIs by providing a post-cleavage spacer that yields tagged peptides for identification by collision-induced dissociation in tandem mass spectrometry (MS) .

Structural Dynamics Quantification

This crosslinker is also valuable for quantifying structural dynamics within proteins. It provides complementary data to thiol-reactive and acidic residue-targeting reagents, which is crucial for understanding the complex movements within protein structures .

Targeting “Undruggable” Protein Targets

In the quest to target “undruggable” protein targets, this compound offers a method for tagging and identifying proteins that may not be amenable to traditional drug targeting methods. This opens up new avenues for drug discovery and development .

Mass Spectrometry-Cleavable Crosslinker

As a mass spectrometry-cleavable crosslinker, it is used for studying complex protein interactions and functions as part of larger complexes. The cleavable nature allows for easier analysis and identification of interacting proteins .

Synthesis of Anticonvulsants

There is research indicating that derivatives of 2,5-dioxopyrrolidin-1-yl compounds are being explored for their potential as anticonvulsants. This suggests that our compound of interest could be a precursor or a component in the synthesis of new anticonvulsant medications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOAPUSZAUJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591656
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

CAS RN

129431-12-5
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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